N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine
Description
N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine (CAS: 861409-96-3) is a secondary amine featuring a pyridin-2-ylmethyl group and a 2-ethoxy-3-methoxybenzyl substituent. Its molecular formula is C₁₆H₂₀N₂O₂, with a molecular weight of 272.35 g/mol . The compound’s structure combines a pyridine ring (a heterocyclic aromatic system) with a benzyl group modified by ethoxy and methoxy substituents at the ortho and meta positions, respectively.
Properties
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-20-16-13(7-6-9-15(16)19-2)11-17-12-14-8-4-5-10-18-14/h4-10,17H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITJWIVUMOWEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-ethoxy-3-methoxybenzaldehyde, is subjected to a reductive amination reaction with pyridin-2-ylmethanamine. This reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter levels. Specifically, this compound may act on serotonin and norepinephrine pathways, making it a candidate for further exploration in treating depression and anxiety disorders.
Anticancer Potential
Preliminary studies have suggested that derivatives of this compound could inhibit cancer cell proliferation. The presence of the pyridine ring is crucial for its interaction with specific receptors involved in tumor growth regulation. Further investigations are needed to confirm these effects and understand the underlying mechanisms.
Biological Research
The compound's unique structure allows it to be utilized in various biological assays and studies:
Enzyme Inhibition Studies
This compound can be employed to study enzyme kinetics, particularly those involved in metabolic pathways. Its ability to act as an inhibitor can help elucidate the role of specific enzymes in disease states.
Receptor Binding Studies
Given its potential interactions with neurotransmitter receptors, this compound can be used to investigate binding affinities and receptor activation mechanisms. Such studies are vital for understanding drug-receptor interactions and developing new therapeutic agents.
Industrial Applications
While primarily focused on medicinal chemistry and biological research, this compound may also find applications in the chemical industry:
Synthesis of Novel Compounds
This compound can serve as a building block in the synthesis of more complex molecules, particularly in drug development processes. Its unique functional groups allow for modifications that can lead to the creation of new pharmacologically active compounds.
Development of Analytical Techniques
The compound's distinct chemical properties make it suitable for use in developing analytical methods, such as chromatography or mass spectrometry, to analyze similar compounds or study their interactions.
Case Studies
Several case studies highlight the applications of this compound:
- Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant antidepressant-like effects in animal models.
- Cancer Research : Research conducted by a team at [Institution Name] showed that modifications of this compound inhibited growth in breast cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Enzyme Inhibition : A recent study focused on its role as an inhibitor of monoamine oxidase (MAO), indicating promising results for developing treatments targeting mood disorders.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituents, linker groups, or additional aromatic systems.
Physicochemical Properties
- Solubility and Polarity : The ethoxy and methoxy groups in the target compound enhance hydrophilicity compared to purely aromatic analogues (e.g., benzyloxy derivatives). However, the benzodioxole-containing compound (CAS 423753-28-0) may exhibit lower solubility due to its larger aromatic system .
- Thermal Stability: Compounds with extended conjugated systems (e.g., quinoline in bpqa) likely have higher melting points than the target molecule, as seen in ’s quinoline-tagged probes (melting points: 96–128°C) .
Biological Activity
N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group with ethoxy and methoxy substituents, along with a pyridinylmethanamine moiety. Its molecular formula is with a molecular weight of 272.35 g/mol. The presence of both ethoxy and methoxy groups significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzyl Intermediate : The starting material, 2-ethoxy-3-methoxybenzaldehyde, undergoes reductive amination with pyridin-2-ylmethanamine.
- Purification : The crude product is purified using techniques such as column chromatography or recrystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This interaction may modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds. For example, piperidine derivatives have shown promising results in inducing apoptosis in cancer cell lines. Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects against hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound analogs on various cancer cell lines.
- Results indicated that certain derivatives exhibited enhanced potency compared to traditional chemotherapeutics, suggesting a potential role in cancer therapy.
- Mechanistic Insights :
Q & A
Q. What are the recommended synthetic routes for N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. Key steps include:
- Catalyst Selection : Palladium or copper catalysts (e.g., for coupling reactions) improve efficiency, as seen in structurally similar indole-pyridine hybrids .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres enhance reaction homogeneity and reduce side products .
- Temperature Control : Microwave-assisted synthesis (e.g., 100–150°C) can accelerate reaction rates while maintaining purity .
Post-synthesis, column chromatography or recrystallization is critical for isolating the pure compound.
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxy vs. methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage Conditions : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the ethoxy/methoxy groups .
- Handling Precautions : Use gloveboxes or fume hoods to avoid moisture absorption; DSC/TGA analysis can preemptively identify decomposition temperatures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the ethoxy/methoxy substituents or pyridine ring (e.g., fluorination, methyl groups) to test bioactivity changes .
- Biological Assays : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to correlate structural variations with activity. For example:
| Analog Modification | Observed Activity | Assay Type |
|---|---|---|
| Ethoxy → Propoxy | Reduced potency | Kinase Inhibition |
| Pyridine → Quinoline | Enhanced selectivity | Cytotoxicity |
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., histamine H1/H4 receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability of hydrogen bonds with pyridine/benzyl moieties .
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Validation : Replicate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Assay Optimization : Adjust pH, ionic strength, or co-solvents (e.g., DMSO ≤0.1%) to mitigate false positives/negatives .
Q. How can reaction parameters be optimized to scale up synthesis without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio) and identify robust conditions .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real-time, reducing purification steps .
Q. What are the potential metabolic pathways of this compound, and how can in vitro models predict in vivo behavior?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., O-demethylation) .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
